3-Bromo-1,1,1-trifluoro-3-methylbutane
Description
3-Bromo-1,1,1-trifluoro-3-methylbutane is a halogenated alkane with a bromine atom at the 3-position and three fluorine atoms on the terminal carbon. Its structure (C₅H₈BrF₃) combines bromine’s electrophilic reactivity with the electron-withdrawing effects of trifluoromethyl groups.
Properties
CAS No. |
93339-70-9 |
|---|---|
Molecular Formula |
C5H8BrF3 |
Molecular Weight |
205.02 g/mol |
IUPAC Name |
3-bromo-1,1,1-trifluoro-3-methylbutane |
InChI |
InChI=1S/C5H8BrF3/c1-4(2,6)3-5(7,8)9/h3H2,1-2H3 |
InChI Key |
YECUDBDSORNUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(F)(F)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physical Properties
Reactivity and Functional Group Influence
- Ketones vs. Alkanes: 3-Bromo-1,1,1-trifluoropropanone (ketone) undergoes nucleophilic substitution at the brominated carbon, enabling cyclization with amines or thiols to form heterocycles . In contrast, this compound (alkane) may participate in alkylation or elimination reactions due to its tertiary bromide structure. 3-Bromo-1,1,1-trifluoro-2-propanol (alcohol) is utilized in ¹⁹F NMR due to its sensitivity to dielectric changes, a property less relevant to the non-polar butane analogue .
Bromine Position and Fluorination :
- 1-Bromo-3-methylbutane lacks trifluoromethyl groups, reducing its electrophilicity compared to the target compound. It is primarily used in straightforward alkylation reactions .
Preparation Methods
Catalytic Vapor-Phase Addition
The most widely documented method involves the gas-phase hydrobromination of 3,3,3-trifluoro-3-methyl-1-butene using hydrogen bromide (HBr) in the presence of an activated carbon catalyst. This approach mirrors the methodology patented for analogous compounds, such as 3-bromo-1,1,1-trifluoropropane, which achieves high selectivity (85–98%) at elevated temperatures (200–500°C) and short contact times (5–15 seconds). For 3-bromo-1,1,1-trifluoro-3-methylbutane, the reaction proceeds as follows:
Key parameters include:
-
Temperature : Optimal yields are observed between 300°C and 450°C, balancing conversion rates and by-product formation.
-
Catalyst : Activated carbon enhances reaction kinetics by providing a high-surface-area substrate for HBr adsorption, facilitating Markovnikov addition.
-
Molar Ratios : A 1:1 to 1.5:1 HBr-to-alkene ratio minimizes excess HBr waste while achieving >90% conversion.
By-Product Management
The primary by-product, 2-bromo-1,1,1-trifluoro-3-methylbutane, arises from anti-Markovnikov addition (≤11% selectivity). Distillation separates isomers, with the undesired by-product recycled via base-mediated dehydrohalogenation to regenerate the alkene feedstock.
Halogen Exchange Reactions
Bromination of Chloro or Iodo Precursors
Chloro- or iodo-analogues undergo nucleophilic substitution with brominating agents (e.g., NaBr, HBr). For example, 3-chloro-1,1,1-trifluoro-3-methylbutane reacts with HBr under Lewis acid catalysis (e.g., AlBr₃) at 80–120°C:
This method achieves moderate yields (60–75%) but requires stringent moisture control to prevent catalyst deactivation.
Metal-Halogen Exchange
Organometallic intermediates, such as Grignard reagents, enable selective bromination. Treatment of 3-lithio-1,1,1-trifluoro-3-methylbutane with Br₂ at −78°C yields the target compound with >85% purity. However, this route’s scalability is limited by cryogenic conditions and sensitivity to protic impurities.
Radical Bromination
Photochemical Initiation
UV-mediated bromination of 1,1,1-trifluoro-3-methylbutane with Br₂ generates this compound via a radical chain mechanism:
However, poor regioselectivity (50–60% yield) and competing dibromination limit industrial adoption.
Redox-Controlled Bromination
N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) improves selectivity by stabilizing radical intermediates. This method achieves 70–80% yields at 60–80°C but requires stoichiometric initiators.
Process Optimization and Scalability
Continuous-Flow Reactor Design
Adopting vapor-phase hydrobromination in continuous-flow systems reduces residence times (<10 seconds) and improves energy efficiency. Pilot-scale studies demonstrate 95% conversion with 89% selectivity for this compound at 400°C.
Solvent and Catalyst Recycling
Non-polar solvents (e.g., perfluorocarbons) enhance HBr solubility and catalyst longevity in batch systems. Activated carbon catalysts exhibit >1,000-hour operational stability with periodic regeneration.
Comparative Performance of Synthetic Routes
| Method | Yield (%) | Selectivity (%) | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Vapor-Phase Hydrobromination | 89–95 | 85–98 | 300–450 | Industrial |
| Halogen Exchange | 60–75 | 70–85 | 80–120 | Pilot-Scale |
| Radical Bromination | 50–80 | 60–75 | 60–80 | Laboratory-Scale |
Q & A
Q. What are the common synthetic routes for 3-bromo-1,1,1-trifluoro-3-methylbutane?
The compound can be synthesized via nucleophilic substitution reactions, leveraging bromine's electrophilic nature. For example, trifluoroacetone derivatives (e.g., 3-bromo-1,1,1-trifluoroacetone) may serve as precursors, where bromine substitution occurs at the tertiary carbon. Reaction optimization often involves controlling steric hindrance from the methyl group and using polar aprotic solvents (e.g., DMF) to enhance reactivity .
Q. What safety precautions are critical when handling this compound?
Due to its brominated and fluorinated structure, handle it in a fume hood with nitrile gloves and protective eyewear. Avoid inhalation and skin contact, as similar brominated compounds (e.g., 1-bromo-3-methylbutane) are classified as irritants and may pose mutagenic risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming the trifluoromethyl and methyl group positions. Fluorine-19 NMR can resolve trifluoro environments, while GC-MS validates purity and molecular weight. Infrared (IR) spectroscopy identifies carbonyl or C-Br stretches if present .
Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?
The strong electron-withdrawing effect of the trifluoromethyl group stabilizes adjacent carbocations, favoring SN1 mechanisms in substitution reactions. However, steric bulk from the methyl and trifluoromethyl groups may slow bimolecular reactions (e.g., SN2) .
Q. What are typical nucleophilic substitution reactions involving this compound?
Bromine can be displaced by nucleophiles like hydroxide, amines, or thiols. For instance, reaction with sodium methoxide yields 1,1,1-trifluoro-3-methyl-3-methoxybutane. Kinetic studies should account for steric hindrance, which may necessitate elevated temperatures or phase-transfer catalysts .
Advanced Research Questions
Q. How does steric hindrance from the methyl group affect reaction mechanisms?
Steric effects dominate in reactions like nucleophilic substitution or elimination. For example, bulky nucleophiles may show reduced efficacy in SN2 pathways, favoring alternative mechanisms (e.g., radical intermediates) or rearrangements. Computational modeling (DFT) can predict transition-state geometries impacted by steric strain .
Q. How can researchers optimize reaction yields in the presence of competing byproducts?
Byproduct analysis (e.g., via HPLC or GC-MS) is critical. For example, elimination products (e.g., alkenes) may form under high-temperature conditions. Optimizing solvent polarity (e.g., switching from THF to DMSO) and using catalytic bases (e.g., DBU) can suppress undesired pathways .
Q. What role do solvent effects play in its reactivity?
Polar solvents stabilize charge-separated intermediates in SN1 reactions, while nonpolar solvents favor radical pathways. For instance, reactions in hexane may require initiators like AIBN, whereas acetonitrile enhances ionic dissociation. Solvent choice should align with the desired mechanism .
Q. How can computational methods predict its reactivity in novel reactions?
Density Functional Theory (DFT) calculations can model transition states and activation energies for substitution or elimination. QSPR (Quantitative Structure-Property Relationship) models correlate structural features (e.g., Hammett σ values for fluorinated groups) with reaction rates .
Q. How does its reactivity compare to analogs like 3-bromo-1,1,1-trifluoroacetone?
The methyl group in this compound increases steric hindrance, reducing nucleophilic attack rates compared to the less-hindered trifluoroacetone derivative. Comparative kinetic studies using Arrhenius plots can quantify these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
